N-(三氟乙酰)阿霉素

描述

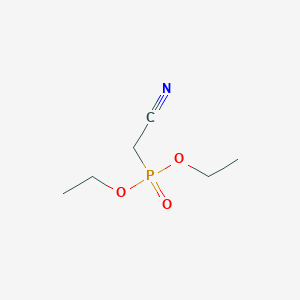

N-(Trifluoroacetyl)daunorubicin is a derivative of daunorubicin, an anthracycline antibiotic widely used as an anticancer drug. The modification with a trifluoroacetyl group is part of ongoing research to create analogues with potentially improved therapeutic profiles or reduced cardiotoxicity, which is a significant limitation in the clinical use of anthracyclines like daunorubicin and doxorubicin .

Synthesis Analysis

The synthesis of N-(trifluoroacetyl)daunorubicin analogues involves complex organic reactions. For instance, the 9-aza analogue of N-(trifluoroacetyl)-4-demethoxydaunomycin was synthesized starting from 2,5-dimethoxybenzaldehyde, using a series of reactions including Pomeranz-Fritsch condensation, borohydride reduction, acid-catalyzed cyclization, selective N-acetylation, Friedel-Crafts acylation, and glycosidation with optically active N,O-bis(trifluoroacetyl)daunosamine bromide . However, the N-trifluoroacetyl blocking group could not be removed without leading to aromatization to the azanaphthaquinone, which indicates the sensitivity of the trifluoroacetyl group in the synthetic process .

Molecular Structure Analysis

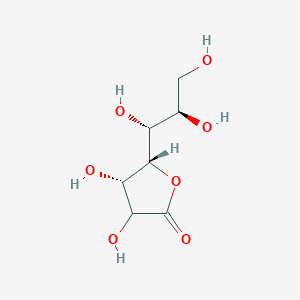

The molecular structure of N-(trifluoroacetyl)daunorubicin and its analogues is characterized by the presence of an anthracycline core, which is essential for their biological activity. Modifications to this core, such as the introduction of a trifluoroacetyl group, can significantly affect the compound's interaction with biological targets, such as DNA, and its overall antitumor activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-(trifluoroacetyl)daunorubicin analogues are sensitive and require careful control of reaction conditions. For example, the reaction of perfluoroacyl anhydrides with anthracyclines can lead to the formation of 9,10-anhydro-N-acylated derivatives, which have different biological activities compared to their parent compounds . The inability to remove the N-trifluoroacetyl group without causing aromatization also highlights the reactivity of this moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(trifluoroacetyl)daunorubicin analogues are influenced by the trifluoroacetyl group. This group is highly electronegative, which can affect the solubility, stability, and overall reactivity of the molecule. The presence of the trifluoroacetyl group can also impact the drug's pharmacokinetics and distribution in the body, potentially leading to differences in toxicity and efficacy .

科学研究应用

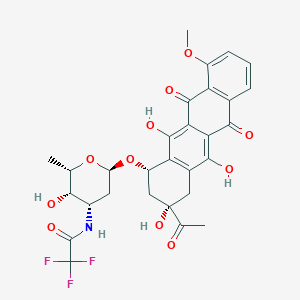

纳米金刚石作为药物载体

纳米金刚石(NDs)在药物递送、生物医学成像和纳米级传感方面显示出潜力。当用于药物递送时,NDs具有生物相容性,并且可以提高药物耐受性并降低治疗毒性,正如ND介导的阿霉素递送所证明的那样,与单独的阿霉素相比,对多种细胞类型的毒性较小。这突出了NDs在临床前研究中的前景及其在增强药物递送系统中的作用(Moore et al., 2014)。

阿霉素检测的荧光传感器

已经开发出一种808nm激发的柠檬酸包覆的核壳上转换荧光传感器,用于阿霉素(DAU)检测。该传感器在DAU存在下通过荧光共振能量转移机制显示出淬灭纳米颗粒的上转换荧光的的高效率。该传感器为DAU的体内成像和检测提供了一种简单、快速且低成本的方法,突出了其在临床环境中增强阿霉素监测的潜力(Zeng et al., 2021)。

了解细胞对阿霉素的反应

细胞对阿霉素的反应受多个信号事件的高度调控。这些途径包括鞘磷脂酶启动的鞘磷脂-神经酰胺途径、丝裂原活化激酶和应激激活蛋白/c-Jun N端激酶激活等。这些途径的复杂性和多样性表明阿霉素的作用模式是多方面的,强调需要全面了解这些信号通路在阿霉素诱导信号传导中的作用(Laurent & Jaffrézou, 2001)。

化学酶促合成

已经报道了从盐酸阿霉素盐中高效的两步化学酶促合成N-三氟乙酰多柔比星-14-戊酸酯(Valrubicin)。该过程涉及脂肪酶催化的区域选择性酯化,突出了酶促方法在合成复杂药物分子及其衍生物中的潜力,提供了高产率并提出了合成N-(三氟乙酰)阿霉素的途径(Cotterill & Rich, 2005)。

安全和危害

Daunorubicin is toxic if swallowed and is suspected of causing genetic defects, causing cancer, and damaging fertility or the unborn child . It is recommended that daunorubicin be administered only by physicians who are experienced in leukemia chemotherapy and in facilities with laboratory and supportive resources adequate to monitor drug tolerance and protect and maintain a patient compromised by drug toxicity .

未来方向

There is ongoing research into the modification of anthracyclines, including daunorubicin, to synthesize drugs free of the disadvantages of high toxicity for healthy cells, rapid accumulation in the body, and the development of multiple drug resistance of cancer cells . The preparation of their phosphorylated derivatives is one area that has been very poorly studied .

属性

IUPAC Name |

N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28F3NO11/c1-10-22(35)14(33-27(40)29(30,31)32)7-17(43-10)44-16-9-28(41,11(2)34)8-13-19(16)26(39)21-20(24(13)37)23(36)12-5-4-6-15(42-3)18(12)25(21)38/h4-6,10,14,16-17,22,35,37,39,41H,7-9H2,1-3H3,(H,33,40)/t10-,14-,16-,17-,22+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOASREXNXKOKBP-HWJSKKJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28F3NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50949278 | |

| Record name | 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

623.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Trifluoroacetyl)daunorubicin | |

CAS RN |

26388-52-3 | |

| Record name | Trifluoroacetyldaunomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026388523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-Diiodo-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B130967.png)

![(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide](/img/structure/B130970.png)

![(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol](/img/structure/B130971.png)

![(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130974.png)

![(S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130984.png)

![[(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B130993.png)